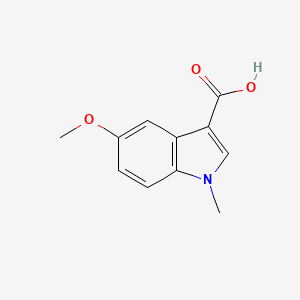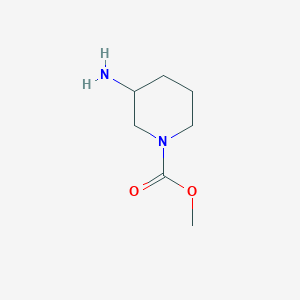
クエン酸水素二カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
科学的研究の応用
Potassium dihydrogen citrate has a wide range of applications in scientific research:
Chemistry: It is used as a buffering agent in various chemical reactions and analytical procedures.
Biology: It serves as a chelating agent, helping to stabilize metal ions in biological systems.
Medicine: It is used in formulations to treat conditions like kidney stones and to alkalize urine.
Industry: It is employed in the food industry as an acidity regulator and preservative.
作用機序
Target of Action
Potassium dihydrogen citrate primarily targets the renal system, specifically the kidneys . It is used to manage conditions that promote the formation of kidney stones, such as renal tubular acidosis and low citrate excretion in the urine, also known as hypocitraturia .
Mode of Action
Potassium dihydrogen citrate works by modifying the renal handling of citrate, rather than by increasing the filtered load of citrate . It increases urinary citrate and pH levels, making the urine more alkaline and less conducive to the crystallization of urinary salts . This action helps prevent the formation of kidney
生化学分析
Biochemical Properties
Potassium dihydrogen citrate plays a crucial role in various biochemical reactions. It acts as a buffering agent, maintaining pH levels in biological systems. It interacts with enzymes such as aconitase in the citric acid cycle, facilitating the conversion of citrate to isocitrate . Additionally, potassium dihydrogen citrate can chelate metal ions, which is essential for stabilizing enzyme structures and functions .
Cellular Effects
Potassium dihydrogen citrate influences several cellular processes. It has been shown to affect cell signaling pathways, particularly those involved in pH regulation and ion transport . By maintaining optimal pH levels, it ensures proper enzyme activity and metabolic function. Potassium dihydrogen citrate also impacts gene expression related to metabolic pathways and cellular stress responses .
Molecular Mechanism
At the molecular level, potassium dihydrogen citrate exerts its effects through various mechanisms. It binds to metal ions, forming stable complexes that are crucial for enzyme activity . It also acts as an enzyme activator or inhibitor, depending on the specific biochemical context. For example, in the citric acid cycle, it facilitates the conversion of citrate to isocitrate by activating aconitase . Additionally, potassium dihydrogen citrate can influence gene expression by modulating transcription factors and signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of potassium dihydrogen citrate can change over time. It is relatively stable under standard conditions, but its stability can be affected by factors such as temperature and pH . Long-term studies have shown that potassium dihydrogen citrate can have sustained effects on cellular function, particularly in maintaining pH balance and enzyme activity .
Dosage Effects in Animal Models
The effects of potassium dihydrogen citrate vary with different dosages in animal models. At low to moderate doses, it has been shown to improve metabolic function and reduce the risk of kidney stones . At high doses, it can cause adverse effects such as hyperkalemia and gastrointestinal disturbances . It is essential to determine the optimal dosage to maximize benefits while minimizing risks.
Metabolic Pathways
Potassium dihydrogen citrate is involved in several metabolic pathways, including the citric acid cycle and glycolysis . It interacts with enzymes such as aconitase and citrate synthase, playing a critical role in energy production and metabolic regulation . Additionally, it can influence metabolic flux and metabolite levels by modulating enzyme activity and gene expression .
Transport and Distribution
Within cells and tissues, potassium dihydrogen citrate is transported and distributed through specific transporters and binding proteins . It can accumulate in certain cellular compartments, influencing its localization and function. For example, it is known to be transported into mitochondria, where it participates in the citric acid cycle .
Subcellular Localization
Potassium dihydrogen citrate is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function can be affected by its localization, as it interacts with different enzymes and biomolecules in these compartments. Post-translational modifications and targeting signals play a role in directing potassium dihydrogen citrate to specific organelles .
準備方法
Synthetic Routes and Reaction Conditions: Potassium dihydrogen citrate can be synthesized through the neutralization of citric acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where citric acid (C₆H₈O₇) reacts with potassium hydroxide (KOH) to form potassium dihydrogen citrate and water:
C6H8O7+KOH→KH2C6H5O7+H2O
Industrial Production Methods: In industrial settings, the production of potassium dihydrogen citrate involves the controlled addition of potassium hydroxide to a citric acid solution under constant stirring and temperature regulation. The resulting solution is then evaporated to obtain the crystalline form of potassium dihydrogen citrate .
化学反応の分析
Types of Reactions: Potassium dihydrogen citrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Under specific conditions, it can be reduced, although this is less common.
Substitution: It can participate in substitution reactions where the citrate ion is replaced by other anions or cations.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) may be used for reduction.
Substitution Reactions: These often occur in aqueous solutions with various metal salts.
Major Products: The products of these reactions vary widely but can include different citrate salts, depending on the reagents and conditions used .
類似化合物との比較
Sodium Citrate: Another citrate salt used for similar purposes but with sodium instead of potassium.
Calcium Citrate: Used primarily for calcium supplementation and as a food additive.
Magnesium Citrate: Commonly used as a laxative and in magnesium supplementation.
Uniqueness: Potassium dihydrogen citrate is unique in its specific use for potassium supplementation and its role in treating kidney stones by alkalizing urine. Unlike sodium citrate, it does not contribute to sodium intake, making it preferable for individuals monitoring their sodium levels .
特性
CAS番号 |
866-83-1 |
|---|---|
分子式 |
C6H7KO7 |
分子量 |
230.21 g/mol |
IUPAC名 |
potassium;2-(carboxymethyl)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C6H8O7.K/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+1/p-1 |
InChIキー |
WKZJASQVARUVAW-UHFFFAOYSA-M |
SMILES |
C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O.[K+] |
正規SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)[O-])O.[K+] |
| 866-83-1 | |
物理的記述 |
Liquid |
関連するCAS |
7778-49-6 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(4-Fluorophenyl)-3-[1-(4-fluorophenyl)-2-(4-hydroxyphenyl)-4-oxoazetidin-3-yl]propyl acetate](/img/structure/B1358405.png)

![2-[5-Methyl-2-(thiophen-2-yl)-1,3-oxazol-4-yl]acetonitrile](/img/structure/B1358410.png)



![Methyl 2-[bis(tertbutoxycarbonyl)-amino]thiazole-5-carboxylate](/img/structure/B1358416.png)


